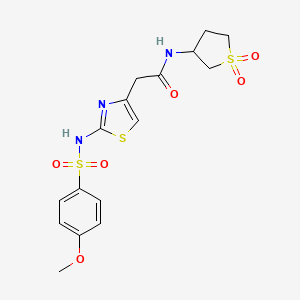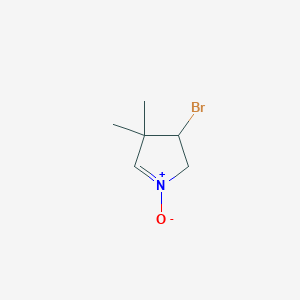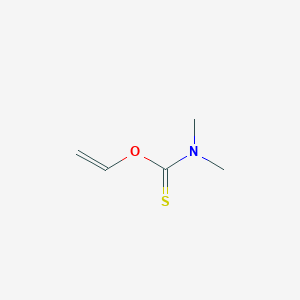
O-Ethenyl dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethenyl dimethylcarbamothioate: is an organic compound with the molecular formula C5H9NOS It is a derivative of carbamothioic acid and is characterized by the presence of an ethenyl group attached to the oxygen atom and a dimethylcarbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate alcohol under controlled conditions. One common method includes the use of a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer adaptor. The reaction is carried out in a nitrogen atmosphere using dimethylformamide as the solvent. The reaction mixture is warmed to an internal temperature of 50°C, and the dimethylthiocarbamoyl chloride is added dropwise, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization and vacuum drying.
Chemical Reactions Analysis
Types of Reactions: O-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted carbamothioates.
Scientific Research Applications
Chemistry: O-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: The compound is used in the production of pesticides and fungicides due to its ability to inhibit specific enzymes in pests and fungi. It is also explored for its potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
O-Ethenyl dimethylcarbamothioate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to neurotransmission and enzyme regulation .
Comparison with Similar Compounds
- O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- O-(4-Formylphenyl) dimethylcarbamothioate
- O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
Uniqueness: O-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher selectivity and potency as a cholinesterase inhibitor, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919477-03-5 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
O-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-7-5(8)6(2)3/h4H,1H2,2-3H3 |
InChI Key |
DMKRETQGFJJSGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
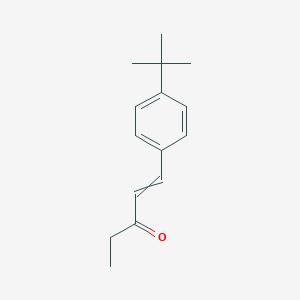
![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
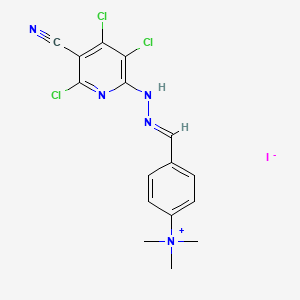
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
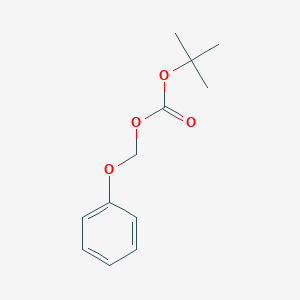
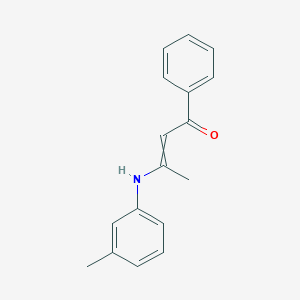
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
